molecular formula C12H32N4Zr B1143060 四(乙基甲基氨基)锆(IV) CAS No. 175923-04-3

四(乙基甲基氨基)锆(IV)

货号 B1143060
CAS 编号: 175923-04-3
分子量: 323.63
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrakis(ethylmethylamido)zirconium(IV), also known as TEMAZ or Zr(NCH3C2H5)4, is a compound used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . It is a pale yellow liquid .


Molecular Structure Analysis

The linear formula of Tetrakis(ethylmethylamido)zirconium(IV) is Zr(NCH3C2H5)4 . Its molecular weight is 323.63 . The SMILES string is CCN©ZrCC)(N©CC)N©CC .


Chemical Reactions Analysis

Tetrakis(ethylmethylamido)zirconium(IV) can be used as a precursor for atomic layer deposition of zirconium fluoride . It has been used in the synthesis of novel monomeric heteroleptic mixed amido-ketoiminato complexes .


Physical And Chemical Properties Analysis

Tetrakis(ethylmethylamido)zirconium(IV) is a liquid at room temperature . It has a boiling point of 81 °C at 0.1 mmHg and a density of 1.049 g/mL at 25 °C .

科学研究应用

Atomic Layer Deposition (ALD) of Zirconium Fluoride

Tetrakis(ethylmethylamido)zirconium(IV) is utilized as a precursor in the ALD process to create zirconium fluoride films . These films are crucial in several advanced technological applications due to their unique properties.

Applications in Catalysis: The zirconium fluoride films produced through ALD are used as catalysts in various chemical reactions. Their high surface area and reactivity make them suitable for speeding up reactions in industrial processes.

Optical Films: These films are also applied in the production of optical films. Their ability to form uniform and defect-free layers is essential for high-quality optical components.

Protective Coatings for Li-ion Battery Electrodes: The protective qualities of zirconium fluoride films are leveraged to enhance the durability and performance of Li-ion battery electrodes. This application is particularly important for the development of more efficient and long-lasting batteries.

Ferroelectric Thin Films

Tetrakis(ethylmethylamido)zirconium(IV) serves as a precursor for depositing Hf0.5Zr0.5O2 thin films, which exhibit ferroelectric properties . These films are significant for their potential use in semiconductor devices.

Memory and Logic Applications: The ferroelectric thin films can be scaled down to ultra-thin layers and deposited on three-dimensional nanostructures, making them suitable for memory and logic applications in semiconductor devices.

Wake-up Effect Mitigation: The use of Tetrakis(ethylmethylamido)zirconium(IV) in the deposition process helps to mitigate the wake-up effect in ferroelectric films, which is crucial for the reliability of semiconductor devices.

High-k Dielectric Materials

Tetrakis(ethylmethylamido)zirconium(IV) is used in the synthesis of high-k dielectric materials, which are essential components in modern electronics .

Flexible Electronics: The high-k dielectric materials synthesized using Tetrakis(ethylmethylamido)zirconium(IV) are particularly useful in the field of flexible electronics. They contribute to the development of devices that can bend and flex without losing functionality.

Improved Device Performance: These materials enable the creation of electronic devices with lower power consumption and higher efficiency, which is a key factor in the advancement of electronic technology.

Semiconductor Device Fabrication

The compound is instrumental in the fabrication of semiconductor devices due to its compatibility with other materials used in the industry .

Ultra-thin Ferroelectric Layers: It allows for the creation of ultra-thin ferroelectric layers that are compatible with conventional electrodes, expanding the possibilities for device miniaturization.

Three-Dimensional Nanostructures: Tetrakis(ethylmethylamido)zirconium(IV) enables homogeneous deposition on three-dimensional nanostructures, which is vital for the next generation of semiconductor devices.

Metal-Organic Chemical Vapor Deposition (MOCVD)

Tetrakis(ethylmethylamido)zirconium(IV) is developed for MOCVD, a method used to deposit thin films from metal-organic precursors .

Facile Ligand Decomposition: The compound’s structure facilitates easy ligand decomposition, which is beneficial for the MOCVD process, leading to high-quality film deposition.

Electric Charge Transfer: The electric charge transfer between the methyl and ethyl groups in the compound enhances the deposition process, making it more efficient and controlled.

Advanced Material Analysis

The compound’s properties make it suitable for advanced material analysis, particularly in the study of hybrid materials .

安全和危害

Tetrakis(ethylmethylamido)zirconium(IV) may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided due to the potential for a violent reaction and possible flash fire . It should be handled under inert gas .

未来方向

Tetrakis(ethylmethylamido)zirconium(IV) has potential applications in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . Its use as a precursor for atomic layer deposition of zirconium fluoride suggests potential future directions in these areas .

属性

IUPAC Name

ethyl(methyl)azanide;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSISLWUNZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(ethylmethylamino)zirconium

CAS RN

175923-04-3
Record name Tetrakis(ethylmethylamido)zirconium(IV)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。